molecular formula C17H12F3NO2S B2997602 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034439-02-4

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2997602
CAS RN: 2034439-02-4
M. Wt: 351.34
InChI Key: RLRYEEYFPGORTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFMB-NH2, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide works by binding to the active site of KDM4D, preventing it from carrying out its normal function of removing methyl groups from histone proteins. This leads to changes in the expression of genes that are regulated by KDM4D, which can have downstream effects on cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on KDM4D, this compound has also been shown to affect other proteins in the body, including those involved in the regulation of the cell cycle and DNA damage response. Studies have also suggested that this compound may have anti-inflammatory effects, although the exact mechanisms underlying this are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide is its selectivity for KDM4D, which allows for specific modulation of gene expression. However, it is important to note that this compound may have off-target effects on other proteins, which could complicate interpretation of experimental results. Additionally, the relatively low solubility of this compound may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide. One area of interest is in understanding the mechanisms underlying its anti-cancer effects, which could lead to the development of new cancer therapies. Additionally, further investigation into the effects of this compound on other proteins in the body could shed light on its broader physiological effects. Finally, optimization of the synthesis method and development of new derivatives of this compound could lead to improved selectivity and efficacy.

Synthesis Methods

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The key steps in the synthesis include the formation of the furan ring, introduction of the thiophene moiety, and the final coupling of the benzamide and trifluoromethyl groups. The synthesis is relatively straightforward and can be carried out on a small scale in a laboratory setting.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(trifluoromethyl)benzamide has been investigated for its potential application as a chemical probe to study the function of certain proteins in the body. Specifically, it has been shown to selectively inhibit the activity of a protein called lysine demethylase 4D (KDM4D), which is involved in the regulation of gene expression. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)14-4-2-1-3-13(14)16(22)21-9-12-5-6-15(23-12)11-7-8-24-10-11/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYEEYFPGORTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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